molecular formula C11H10N2O2S3 B14487738 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate CAS No. 65302-74-1

2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate

Cat. No.: B14487738
CAS No.: 65302-74-1
M. Wt: 298.4 g/mol
InChI Key: UDLHQESJULDSST-UHFFFAOYSA-N
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Description

2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate is a compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate typically involves the reaction of 5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: The compound is being investigated for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired biological effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
  • Ethyl 2-[(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
  • 5-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl hydrosulfide

Uniqueness

2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

CAS No.

65302-74-1

Molecular Formula

C11H10N2O2S3

Molecular Weight

298.4 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl benzoate

InChI

InChI=1S/C11H10N2O2S3/c14-9(8-4-2-1-3-5-8)15-6-7-17-11-13-12-10(16)18-11/h1-5H,6-7H2,(H,12,16)

InChI Key

UDLHQESJULDSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCSC2=NNC(=S)S2

Origin of Product

United States

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